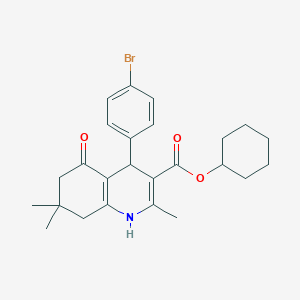![molecular formula C24H18O3 B11706454 (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one](/img/structure/B11706454.png)
(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one: is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylbenzofuran and 2-benzyloxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the α,β-unsaturated carbonyl system can yield the corresponding saturated ketone.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
- Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
- Reduction of the α,β-unsaturated carbonyl system results in the corresponding saturated ketone.
- Substitution reactions produce various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other chalcone derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, chalcones, including (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one, are studied for their potential biological activities. These activities include anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications. Chalcones have shown promise in the development of anticancer, antiviral, and antimalarial drugs. The presence of the benzofuran moiety may enhance the biological activity of the compound.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes. Its chemical properties make it suitable for various applications in material science.
作用機序
The mechanism of action of (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
類似化合物との比較
- (E)-1-(2-hydroxyphenyl)-3-(1-benzofuran-2-yl)prop-2-en-1-one
- (E)-1-(2-methoxyphenyl)-3-(1-benzofuran-2-yl)prop-2-en-1-one
- (E)-1-(2-chlorophenyl)-3-(1-benzofuran-2-yl)prop-2-en-1-one
Comparison:
- (2E)-3-(1-benzofuran-2-yl)-1-[2-(benzyloxy)phenyl]prop-2-en-1-one is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity.
- The other similar compounds listed above differ in their substituents on the phenyl ring, which can lead to variations in their physical and chemical properties, as well as their biological activities.
特性
分子式 |
C24H18O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(E)-3-(1-benzofuran-2-yl)-1-(2-phenylmethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C24H18O3/c25-22(15-14-20-16-19-10-4-6-12-23(19)27-20)21-11-5-7-13-24(21)26-17-18-8-2-1-3-9-18/h1-16H,17H2/b15-14+ |
InChIキー |
ZLKSYAPNIOBNSN-CCEZHUSRSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)/C=C/C3=CC4=CC=CC=C4O3 |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)C=CC3=CC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-hydroxy-7-[(6-hydroxy-8-oxo-3,4-dihydro-2H,8H-pyrimido[2,1-b][1,3]thiazin-7-yl)(3-nitrophenyl)methyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B11706390.png)
![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-bromobenzamide](/img/structure/B11706396.png)
![3,5-dinitro-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11706397.png)
![(5E)-5-[(4-fluorophenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11706402.png)
![1-benzyl-3-[(E)-(benzylimino)(4-bromophenyl)methyl]-6-(4-bromophenyl)-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B11706405.png)

![3-{(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11706419.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B11706433.png)
![methyl 2-[6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanamido]benzoate](/img/structure/B11706441.png)
![ethyl N-[(4-bromophenoxy)acetyl]tryptophanate](/img/structure/B11706449.png)
![[3,4-Bis(acetyloxy)-5-acetamido-6-(nonyloxy)oxan-2-YL]methyl acetate](/img/structure/B11706450.png)
![N-(Benzo[D][1,3]dioxol-5-YL)ethanethioamide](/img/structure/B11706459.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11706473.png)

